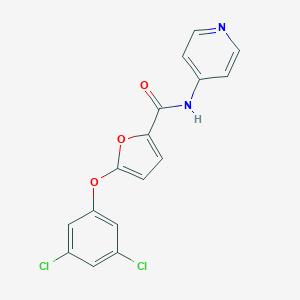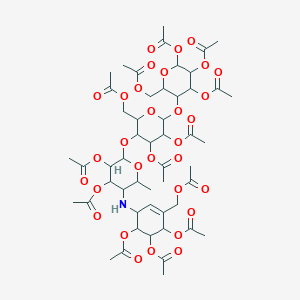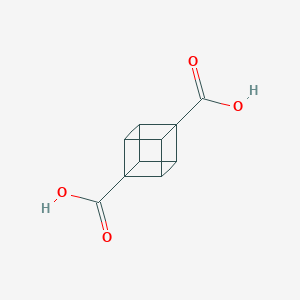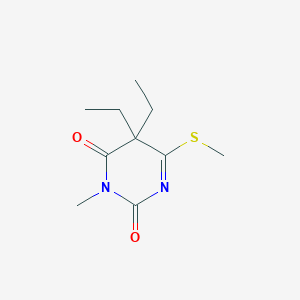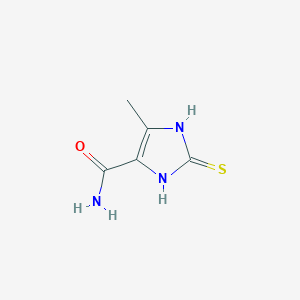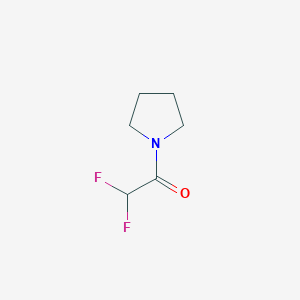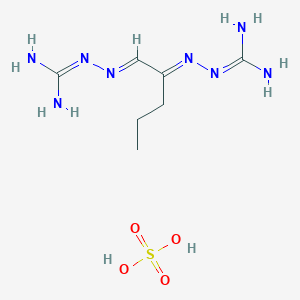![molecular formula C21H17NO4 B028665 [3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate CAS No. 107758-96-3](/img/structure/B28665.png)
[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is a complex organic compound with the molecular formula C21H17NO4 and a molecular weight of 347.36 g/mol This compound is known for its unique structure, which includes a quinoline moiety and a phenylene ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester typically involves the esterification of 1,3-benzenediol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-(quinolin-2-yl)vinyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline and phenylene ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Quinoline derivatives, carboxylic acids
Reduction: Reduced quinoline and phenylene ester derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. The ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester
- Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,4-phenylene ester
- Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,2-phenylene ester
Uniqueness
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
107758-96-3 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-14(23)25-19-12-9-17(21(13-19)26-15(2)24)8-11-18-10-7-16-5-3-4-6-20(16)22-18/h3-13H,1-2H3/b11-8+ |
InChI Key |
PFLRICWGAZWIAB-DHZHZOJOSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Synonyms |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


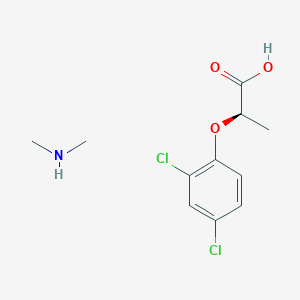
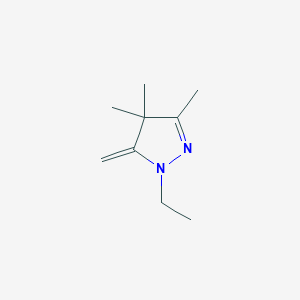
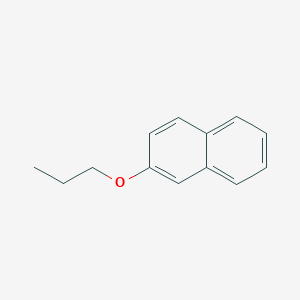
![4-[(4-Aminophenyl)sulfonyl]phloroglucinol](/img/structure/B28594.png)
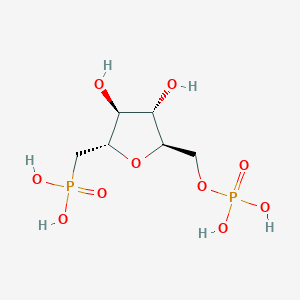
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
